molecular formula C7H14O4 B11952763 Ethyl 3-hydroxy-4-methoxybutanoate

Ethyl 3-hydroxy-4-methoxybutanoate

Cat. No.: B11952763
M. Wt: 162.18 g/mol
InChI Key: CZLSQAQSSBJZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-4-methoxybutanoate is an organic compound with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol . This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a methoxy group attached to a butanoate backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-4-methoxybutanoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-hydroxy-4-methoxybutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4-methoxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-4-methoxybutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4-methoxybutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis to release the active 3-hydroxy-4-methoxybutanoic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-hydroxybutanoate: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    Methyl 3-hydroxy-4-methoxybutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-methoxybutanoate: Lacks the hydroxyl group, affecting its chemical behavior.

Uniqueness

This compound is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

ethyl 3-hydroxy-4-methoxybutanoate

InChI

InChI=1S/C7H14O4/c1-3-11-7(9)4-6(8)5-10-2/h6,8H,3-5H2,1-2H3

InChI Key

CZLSQAQSSBJZIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(COC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.